N,N'-Di-sec-butylcarbodiimide
Overview
Description
N,N’-Di-sec-butylcarbodiimide is a chemical compound with the molecular formula C₉H₁₈N₂ and a molecular weight of 154.25 g/mol . It is commonly used as a reagent in organic synthesis, particularly for the formation of amides, sulfonamides, and esters. The compound is known for its utility in various chemical reactions due to its ability to activate carboxylic acids and facilitate peptide synthesis.
Preparation Methods
N,N’-Di-sec-butylcarbodiimide is typically synthesized from the dehydration of N,N’-dialkylureas. This process involves the use of dehydrating agents such as phosphorus pentoxide. Additionally, isocyanates can be converted to carbodiimides with the loss of carbon dioxide. The reaction conditions for these synthetic routes generally require controlled temperatures and the presence of specific catalysts to ensure high yields and purity of the final product.
Chemical Reactions Analysis
N,N’-Di-sec-butylcarbodiimide undergoes several types of chemical reactions, including:
Substitution Reactions: It reacts with amines, thiols, or carboxylic acids to form amides, sulfonamides, or esters, respectively.
Hydrolysis: The compound can be easily cleaved by hydrolysis to yield the original reactants.
Oxidation and Reduction: While specific details on oxidation and reduction reactions are limited, the compound’s structure suggests potential reactivity under appropriate conditions.
Common reagents used in these reactions include amines, thiols, carboxylic acids, and dehydrating agents . The major products formed from these reactions are typically amides, sulfonamides, and esters .
Scientific Research Applications
N,N’-Di-sec-butylcarbodiimide has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of N,N’-Di-sec-butylcarbodiimide involves its ability to activate carboxylic acids, making them more reactive towards nucleophilic attack by amines, thiols, or alcohols. This activation is crucial in peptide synthesis, where the compound facilitates the formation of peptide bonds by converting carboxylic acid groups into more reactive ester groups. The molecular targets and pathways involved include the activation of carboxylic acids and the subsequent formation of amide, sulfonamide, or ester bonds.
Comparison with Similar Compounds
N,N’-Di-sec-butylcarbodiimide can be compared with other carbodiimides such as N,N’-Di-tert-butylcarbodiimide and N,N’-Dicyclohexylcarbodiimide . These compounds share similar reactivity patterns but differ in their steric and electronic properties:
N,N’-Di-tert-butylcarbodiimide: Known for its use in peptide synthesis and guanylation of aryl amines.
N,N’-Dicyclohexylcarbodiimide: Commonly used in peptide synthesis and as a coupling reagent in organic synthesis.
The uniqueness of N,N’-Di-sec-butylcarbodiimide lies in its specific steric and electronic properties, which make it suitable for certain reactions where other carbodiimides might not be as effective .
Properties
InChI |
InChI=1S/C9H18N2/c1-5-8(3)10-7-11-9(4)6-2/h8-9H,5-6H2,1-4H3 | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GULJGLVMSVZIPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N=C=NC(C)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60498686 | |
Record name | N,N'-Di(butan-2-yl)methanediimine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60498686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66006-67-5 | |
Record name | N,N'-Di(butan-2-yl)methanediimine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60498686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Di-sec-butylcarbodiimide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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